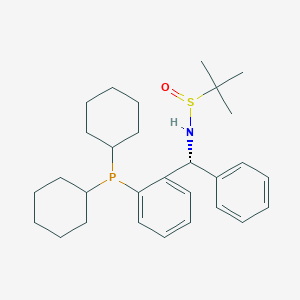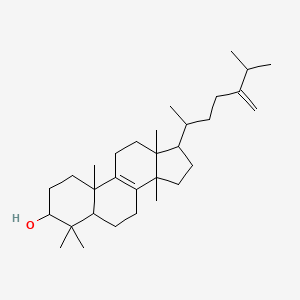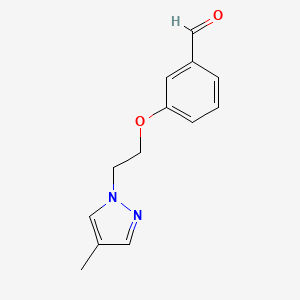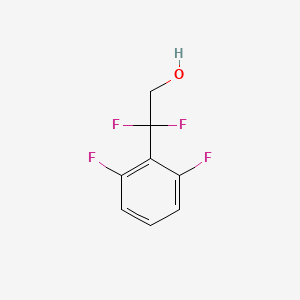
(R)-N-((R)-(2-(Dicyclohexylphosphino)phenyl)(phenyl)methyl)-2-methylpropane-2-sulfinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-N-(®-(2-(Dicyclohexylphosphino)phenyl)(phenyl)methyl)-2-methylpropane-2-sulfinamide is a chiral ligand used in asymmetric synthesis. This compound is known for its ability to facilitate various catalytic reactions, making it a valuable tool in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(®-(2-(Dicyclohexylphosphino)phenyl)(phenyl)methyl)-2-methylpropane-2-sulfinamide typically involves the following steps:
Formation of the phosphine ligand: The dicyclohexylphosphine is reacted with a suitable aryl halide under palladium-catalyzed cross-coupling conditions to form the phosphine ligand.
Introduction of the sulfinamide group: The phosphine ligand is then reacted with a sulfinyl chloride in the presence of a base to introduce the sulfinamide group.
Chiral resolution: The resulting compound is subjected to chiral resolution techniques to obtain the desired enantiomer.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The key steps include:
Large-scale cross-coupling reactions: Utilizing industrial-scale reactors for the palladium-catalyzed cross-coupling reactions.
Efficient purification techniques: Employing advanced purification methods such as crystallization and chromatography to ensure high purity of the final product.
Chiral resolution: Implementing large-scale chiral resolution techniques to obtain the desired enantiomer in high yield.
Analyse Des Réactions Chimiques
Types of Reactions
®-N-(®-(2-(Dicyclohexylphosphino)phenyl)(phenyl)methyl)-2-methylpropane-2-sulfinamide undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The compound can undergo substitution reactions at the phosphine or sulfinamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and aryl halides under suitable catalytic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phosphine and sulfinamide derivatives.
Applications De Recherche Scientifique
®-N-(®-(2-(Dicyclohexylphosphino)phenyl)(phenyl)methyl)-2-methylpropane-2-sulfinamide has several scientific research applications:
Chemistry: Used as a chiral ligand in asymmetric synthesis to produce enantiomerically pure compounds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Applied in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of ®-N-(®-(2-(Dicyclohexylphosphino)phenyl)(phenyl)methyl)-2-methylpropane-2-sulfinamide involves its role as a chiral ligand in catalytic reactions. The compound coordinates with metal catalysts to form chiral complexes, which then facilitate asymmetric transformations. The molecular targets include various metal centers, and the pathways involved are typically those of catalytic cycles in asymmetric synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-N-((S)-(2-(Dicyclohexylphosphino)phenyl)(phenyl)methyl)-2-methylpropane-2-sulfinamide: The enantiomer of the compound .
®-N-(®-(2-(Diphenylphosphino)phenyl)(phenyl)methyl)-2-methylpropane-2-sulfinamide: A similar compound with diphenylphosphine instead of dicyclohexylphosphine.
®-N-(®-(2-(Dicyclohexylphosphino)phenyl)(phenyl)methyl)-2-ethylpropane-2-sulfinamide: A similar compound with an ethyl group instead of a methyl group.
Uniqueness
®-N-(®-(2-(Dicyclohexylphosphino)phenyl)(phenyl)methyl)-2-methylpropane-2-sulfinamide is unique due to its specific combination of dicyclohexylphosphine and sulfinamide groups, which provide distinct steric and electronic properties. These properties make it particularly effective as a chiral ligand in asymmetric synthesis, offering high enantioselectivity and catalytic efficiency.
Propriétés
Formule moléculaire |
C29H42NOPS |
|---|---|
Poids moléculaire |
483.7 g/mol |
Nom IUPAC |
N-[(R)-(2-dicyclohexylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C29H42NOPS/c1-29(2,3)33(31)30-28(23-15-7-4-8-16-23)26-21-13-14-22-27(26)32(24-17-9-5-10-18-24)25-19-11-6-12-20-25/h4,7-8,13-16,21-22,24-25,28,30H,5-6,9-12,17-20H2,1-3H3/t28-,33?/m1/s1 |
Clé InChI |
IPTFAEDQOSFDCK-TUDONDPESA-N |
SMILES isomérique |
CC(C)(C)S(=O)N[C@H](C1=CC=CC=C1)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 |
SMILES canonique |
CC(C)(C)S(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2S,6S,9S,10R,11S,12S,14R,15R,18R,20S,23S,24R)-1,10,11,12,14,20,24-heptahydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-19-one](/img/structure/B12298484.png)
![11beta,17-dihydroxypregn-4-ene-3,20-dione 21-[(1-benzyl-1H-indazol-3-yl)oxy]acetate](/img/structure/B12298491.png)
![2-[[4-[2-(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl]amino]pentanedioic acid;hydrate](/img/structure/B12298492.png)


![10-(3-aminopropylamino)-3,8-dihydroxy-14-[(2-hydroxyethylamino)methyl]-1,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,7,9,11,13(16),14-heptaen-6-one;hydrochloride](/img/structure/B12298511.png)
![2-chloro-6,7,8,9,9a,10-hexahydrobenzo[g]quinolin-5(5aH)-one](/img/structure/B12298513.png)

![2-[[6-[(2-Amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]amino]-2-phenylacetic acid](/img/structure/B12298521.png)

![(E)-8-[2-[2-[6-hydroxy-6-(hydroxymethyl)-4-(5-methoxy-6-methyloxan-2-yl)oxy-3,5-dimethyloxan-2-yl]-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-7-(5-methoxy-6-methyloxan-2-yl)oxy-2,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid](/img/structure/B12298541.png)

![(R)-N-((R)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B12298546.png)

